molecular formula C11H13NO4 B3003141 Ethyl 4-[(methoxycarbonyl)amino]benzoate CAS No. 187741-67-9

Ethyl 4-[(methoxycarbonyl)amino]benzoate

Cat. No.: B3003141
CAS No.: 187741-67-9
M. Wt: 223.228
InChI Key: RXKAZNAZWOASSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(methoxycarbonyl)amino]benzoate is a benzoic acid derivative with a methoxycarbonyl-substituted amino group at the para position of the benzene ring. Its molecular formula is C₁₁H₁₃NO₄ (molecular weight: 223.23 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Key structural features include:

  • Ethyl ester group: Enhances lipophilicity and influences metabolic stability.
  • Methoxycarbonylamino group: Provides hydrogen-bonding capability and modulates electronic properties of the aromatic ring. Synthetic routes often involve functionalization of ethyl 4-aminobenzoate via carbamate-forming reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(methoxycarbonyl)amino]benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-aminobenzoic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the direct esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(methoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(methoxycarbonyl)amino]benzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Hydrolysis: 4-[(methoxycarbonyl)amino]benzoic acid.

    Reduction: 4-aminobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(methoxycarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(methoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of active compounds. The methoxycarbonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity References
Ethyl 4-[(methoxycarbonyl)amino]benzoate Methoxycarbonylamino C₁₁H₁₃NO₄ 223.23 Intermediate in drug synthesis
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Hydrazinylcarbonothioyl C₁₁H₁₄N₄O₂S 282.32 Antitumor activity (26% inhibition at 100 µM)
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate 2-Hydroxybenzylamino C₁₆H₁₆NO₃ 271.30 Forms hydrogen-bonded 2D layers
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl C₁₂H₁₆N₂O₂S 264.33 Moderate antitumor activity
Ethyl 4-[(4-chlorobenzyl)amino]benzoate 4-Chlorobenzylamino C₁₆H₁₆ClNO₂ 289.76 Enhanced halogen-mediated binding
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino C₁₀H₁₂N₂O₃ 208.21 Aquaporin-3/7 inhibitor candidate

Key Observations :

  • Electron-withdrawing groups (e.g., methoxycarbonyl, chlorobenzyl) increase aromatic ring electrophilicity, influencing reactivity in substitution reactions .
  • Hydrogen-bonding substituents (e.g., hydroxyl, hydrazinylcarbonothioyl) enhance crystal packing and biological interactions .
  • Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl analogues, impacting membrane permeability .

Spectroscopic Characterization

Table 2: Comparative ¹H NMR Data (δ, ppm)

Compound Aromatic Protons Methoxy/Oxygens Aliphatic Protons References
This compound 7.8–8.1 (d, J=8 Hz) 3.90 (s, OCH₃) 4.30 (q, CH₂CH₃), 1.35 (t, CH₃)
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate 7.6–7.9 (m) 3.10 (s, NH₂), 4.25 (q, CH₂CH₃)
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate 6.8–7.4 (m) 4.15 (s, NHCH₂), 4.20 (q, CH₂CH₃)

FT-IR Trends :

  • Methoxycarbonylamino: Strong C=O stretch at ~1700 cm⁻¹, N-H bend at ~1530 cm⁻¹ .
  • Hydrazinylcarbonothioyl: S-H stretch at ~2550 cm⁻¹, C=S at ~1250 cm⁻¹ .

Biological Activity

Ethyl 4-[(methoxycarbonyl)amino]benzoate, also known as ethyl 4-(methoxycarbonyl)anilinate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13N1O3C_{11}H_{13}N_{1}O_{3}. The compound features a benzoate structure with a methoxycarbonyl group and an amino group, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may undergo hydrolysis in biological systems, leading to the release of active metabolites that can modulate enzyme activity or act as ligands for specific receptors.

Possible Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Protein-Ligand Interactions: It can form covalent or non-covalent bonds with target proteins, influencing their function and activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Antiparasitic Activity: Similar compounds have shown efficacy against protozoan parasites, indicating potential for further exploration in this area.
  • Enzyme Modulation: The compound has been used in studies involving enzyme inhibition, particularly in relation to polyketide synthases, which are crucial for the biosynthesis of various natural products.

Case Studies and Experimental Data

  • Antimicrobial Screening:
    A study evaluating the antimicrobial efficacy of this compound against various pathogens demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Enzyme Inhibition Studies:
    Research on enzyme inhibition highlighted that this compound effectively inhibited certain key enzymes involved in metabolic pathways. For instance, it was tested against polyketide synthase domains, revealing a dose-dependent inhibition pattern.
  • In Vivo Efficacy:
    In murine models, compounds structurally related to this compound have demonstrated significant reductions in parasite load in infections caused by Plasmodium falciparum and Trypanosoma cruzi.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 4-[(methoxycarbonyl)amino]benzoate?

  • Methodology : The compound is typically synthesized from ethyl 4-aminobenzoate. One approach involves reacting ethyl 4-aminobenzoate with methoxycarbonyl chloride under anhydrous conditions. Alternatively, derivatives can be synthesized via nucleophilic substitution or condensation reactions, such as reacting with tetramethylthiuram disulfide (for thiourea derivatives) or hydrazine hydrate (for hydrazine analogs) . Purification often employs column chromatography (silica gel with hexane/ethyl acetate) and recrystallization from solvents like hexane .
  • Characterization : Confirmed via TLC, ¹H/¹³C-NMR (for functional groups), IR (e.g., C=O stretches at ~1730–1750 cm⁻¹), and elemental analysis .

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Analytical Techniques :

  • Chromatography : TLC monitors reaction progress; HPLC ensures purity (>98%) .
  • Spectroscopy : ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm), while IR identifies ester (C=O) and carbamate (N–COO) groups .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. What crystallographic insights exist for this compound derivatives?

  • Key Findings :

  • The ethyl-substituted derivative (4-ethoxyphenyl analog) forms a stable nematic liquid crystal phase, unlike methyl or propyl analogs, due to optimal alkyl chain length .
  • Crystal packing reveals non-coplanar aromatic rings (interplanar angle ~55°) and weak C–H···O interactions, critical for understanding material properties .
    • Methodology : Single-crystal X-ray diffraction (MoKα radiation, 100 K) with refinement via SHELXL . Space group assignments (e.g., monoclinic P2₁/c) and hydrogen-bonding tables are essential for reproducibility .

Q. How do structural modifications influence biological activity in related benzoate derivatives?

  • Case Study : Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate exhibits concentration-dependent cytotoxicity (26% inhibition at 100 μM vs. 15% at 150 μM in HeLa cells). This nonlinear response suggests potential off-target effects at higher doses .
  • Recommendations :

  • Dose-Response Analysis : Use IC₅₀ calculations and apoptosis assays (e.g., Annexin V staining) to clarify mechanisms.
  • SAR Studies : Compare with dimethylcarbamothioyl analogs to isolate the role of hydrazine in activity .

Q. How can computational methods predict the electronic properties of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Docking Studies : Screen against biological targets (e.g., tubulin for anticancer activity) using AutoDock Vina .
    • Validation : Cross-reference computed spectroscopic data (IR, NMR) with experimental results to assess accuracy .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity?

  • Strategies :

  • Reproducibility Checks : Standardize cell lines (e.g., HeLa vs. MCF-7), solvent controls (DMSO concentration), and incubation times .
  • Data Triangulation : Combine cytotoxicity assays with proteomics (e.g., Western blot for caspase-3) to confirm mechanistic pathways.
  • Peer Review : Compare results with structurally similar compounds (e.g., benzotriazole derivatives) to identify trends .

Properties

IUPAC Name

ethyl 4-(methoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-10(13)8-4-6-9(7-5-8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKAZNAZWOASSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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